18:1 Ethylene Glycol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Surfactant

Due to its amphiphilic nature (having both water-loving and water-hating parts in the molecule), PEG-dioleate can act as a surfactant []. Surfactants are helpful in various research applications, including solubilizing hydrophobic (water-fearing) molecules in aqueous (water-based) solutions. This can be crucial for studying biological processes or drug delivery systems [].

Emulsifying Agent

PEG-dioleate's ability to act as a surfactant extends to its role as an emulsifying agent []. Emulsions are mixtures of two immiscible liquids (like oil and water) that are stabilized by an emulsifier. In research settings, PEG-dioleate can be used to create and stabilize emulsions for various purposes, such as studying oil-water interactions in biological systems or developing cosmetic or pharmaceutical formulations [].

Carrier Agent

PEG-dioleate's solubility in various organic solvents makes it a useful carrier agent for hydrophobic molecules in research experiments []. By attaching a PEG-dioleate molecule to a hydrophobic compound, researchers can improve its solubility in aqueous solutions or biological fluids, allowing for easier study and manipulation.

18:1 Ethylene Glycol, also known as polyethylene glycol dioleate or 1,2-dioleoyl ethylene glycol, is a nonionic surfactant and emulsifier. It is synthesized from oleic acid and ethylene glycol, resulting in a compound with the molecular formula and a molecular weight of approximately 590.96 g/mol. This compound exhibits excellent emulsifying, dispersing, and solubilizing properties, making it valuable in various industrial applications, particularly in cosmetics and pharmaceuticals .

- Oxidation: Under strong oxidizing conditions, it can be converted into carboxylic acids and other oxidation products.

- Reduction: Although less common, reduction can occur using agents such as lithium aluminum hydride.

- Substitution: The ester groups may undergo nucleophilic substitution reactions.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield polyethylene glycol and oleic acid .

The biological activity of 18:1 Ethylene Glycol is notable for its biocompatibility, allowing it to be used in cell culture media and various biological applications. It enhances the solubility and bioavailability of poorly soluble drugs, making it a critical component in pharmaceutical formulations. Its ability to interact with cell membranes can improve the permeability of compounds across biological barriers .

The synthesis of 18:1 Ethylene Glycol typically involves the esterification of polyethylene glycol with oleic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process generally requires heating the reactants to temperatures between 150-200°C under reduced pressure to facilitate the removal of water produced during the reaction. Industrial production may utilize large reactors with controlled conditions to optimize yield and purity, followed by purification processes like distillation .

18:1 Ethylene Glycol has diverse applications across various fields:

- Chemistry: Utilized as a surfactant and emulsifier in chemical formulations.

- Biology: Employed in cell culture media for its stabilizing properties.

- Medicine: Enhances drug solubility in pharmaceutical formulations.

- Industry: Commonly used in cosmetics, personal care products, and industrial cleaners due to its effective emulsifying properties .

Research indicates that 18:1 Ethylene Glycol interacts favorably with cell membranes and proteins. This interaction is crucial for enhancing the delivery of drugs across biological barriers. Studies have shown that its surfactant properties can facilitate the formation of stable emulsions and dispersions, which are essential in both pharmaceutical and cosmetic formulations .

18:1 Ethylene Glycol shares similarities with several other nonionic surfactants. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Polysorbate 80 (Polyoxyethylene sorbitan monooleate) | Nonionic surfactant | Widely used as an emulsifier in food and pharmaceuticals; contains one oleate group. |

| Polyethylene glycol monooleate | Nonionic surfactant | Contains one oleate group; used for similar applications but less effective than 18:1 Ethylene Glycol. |

| Polyethylene glycol stearate | Nonionic surfactant | Used for emulsifying properties; stearate group provides different hydrophobic characteristics compared to oleate groups. |

The uniqueness of 18:1 Ethylene Glycol lies in its dual oleate structure, enhancing its emulsifying efficiency compared to compounds with single oleate groups .

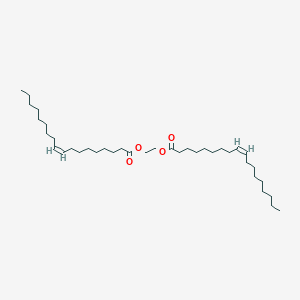

Primary Identification: 1,2-di-(9Z-octadecenoyl) ethylene glycol

The compound is formally designated as 1,2-di-(9Z-octadecenoyl) ethylene glycol, reflecting its structural composition: a central ethylene glycol moiety esterified with two oleoyl (18:1(9Z)) fatty acid chains. The "9Z" notation specifies the cis configuration of the double bond at the ninth carbon position in each oleic acid chain.

| Structural Feature | Description |

|---|---|

| Core molecule | Ethylene glycol (HOCH₂CH₂OH) |

| Esterifying groups | Two oleoyl groups (C₁₈H₃₃COO⁻) at C-1 and C-2 positions |

| Molecular formula | C₃₈H₇₀O₄ |

| Molecular weight | 590.96 g/mol |

Alternative Nomenclature: DEG(18:1(9Z)/18:1(9Z))

The shorthand DEG(18:1(9Z)/18:1(9Z)) is derived from systematic lipid nomenclature, where "DEG" denotes diacyl ethylene glycol, and the parentheses specify the fatty acid chain lengths and unsaturation. This notation aligns with conventions for glycerophospholipids and related esters.

Common Names and Trade Designations

Common names emphasize functional or commercial contexts:

- Dioleoyl ethylene glycol (DOEG)

- Ethylene glycol dioleate

- 18:1 Ethylene Glycol (Avanti Polar Lipids’ product designation)

Molecular Structure

Empirical Formula: C38H70O4

18:1 Ethylene Glycol possesses the empirical formula C₃₈H₇₀O₄, representing a complex ester compound derived from the esterification of ethylene glycol with oleic acid chains [1] [2]. This molecular formula indicates the presence of 38 carbon atoms, 70 hydrogen atoms, and 4 oxygen atoms within the molecular framework [3]. The compound is systematically named as ethane-1,2-diyl dioleate, reflecting its structural composition of an ethylene glycol backbone linked to two oleic acid moieties through ester bonds [3].

The molecular architecture demonstrates the characteristic features of a diester compound, where the central ethylene glycol unit (C₂H₄O₂) serves as the backbone, while two oleic acid chains (each containing 18 carbon atoms with one unsaturated bond) constitute the hydrophobic portions [1] [2]. The structural formula can be represented as 1,2-di-(9Z-octadecenoyl) ethylene glycol, emphasizing the cis configuration of the double bonds present in the oleic acid chains [2].

Molecular Weight: 590.96

The molecular weight of 18:1 Ethylene Glycol is precisely determined as 590.96 daltons, with an exact mass of 590.527 [1] [2]. This molecular weight reflects the substantial size of the compound compared to simple ethylene glycol, which has a molecular weight of only 62.07 daltons [7]. The percent composition by mass consists of 77.23% carbon, 11.94% hydrogen, and 10.83% oxygen [2] [17].

The substantial molecular weight of 18:1 Ethylene Glycol arises from the incorporation of two long-chain fatty acid components, each contributing approximately 264 daltons to the overall molecular mass [28] [29]. This molecular weight places the compound within the category of medium-sized lipid molecules, distinguishing it from both simple glycols and complex phospholipids [1] [2].

Structural Isomerism and Configurations

18:1 Ethylene Glycol exhibits specific stereochemical characteristics due to the presence of cis double bonds in the oleic acid chains [2] [3]. The compound contains two oleic acid moieties, each featuring a cis double bond between the 9th and 10th carbon atoms when counted from the carboxyl end [28] [29]. This cis configuration (Z-configuration) is crucial for the compound's physical and chemical properties [32].

The structural isomerism of the compound is primarily determined by the configuration of the oleic acid chains, which maintain their natural cis geometry as found in biological systems [28] [33]. The double bonds are positioned at the Δ9 position, creating a characteristic bend in the hydrocarbon chains that influences the compound's packing behavior and interactions [29] [32]. Unlike saturated fatty acid derivatives, the presence of these cis double bonds prevents tight packing of the molecules, contributing to the compound's physical properties [28].

The ethylene glycol backbone provides two esterification sites, allowing for the symmetric attachment of the oleic acid chains [9] [12]. This symmetrical structure contributes to the compound's amphiphilic nature, with the ethylene glycol portion serving as the hydrophilic head group and the oleic acid chains forming the hydrophobic tails [35] [36].

Physicochemical Properties

Physical State and Appearance

18:1 Ethylene Glycol exists as a semi-solid to oily liquid at room temperature, exhibiting characteristics intermediate between solid and liquid phases [8]. The compound appears as a lemon to orange oily liquid or semi-gel with a mild, characteristic odor [8]. This physical state is attributed to the presence of unsaturated oleic acid chains, which prevent crystalline packing due to the cis double bond configuration [28] [32].

The melting point of the compound is reported to be approximately 15°C, indicating that it transitions to a liquid state at relatively low temperatures [8]. This low melting point is consistent with the presence of unsaturated fatty acid chains, which introduce molecular disorder and reduce intermolecular interactions compared to saturated analogues [28] [29]. The compound's appearance may vary from colorless to pale yellow, depending on purity and storage conditions [32] [33].

Stability Parameters and Degradation Profiles

18:1 Ethylene Glycol demonstrates a stability period of one year under appropriate storage conditions [2] [17]. The compound requires storage at -20°C to maintain its chemical integrity and prevent degradation [2] [17]. This temperature requirement reflects the susceptibility of the unsaturated oleic acid chains to oxidative degradation processes [32].

The degradation profile of 18:1 Ethylene Glycol is influenced by several factors, including temperature, light exposure, and oxygen availability [19] [20]. Elevated temperatures can accelerate hydrolytic degradation of the ester bonds, leading to the release of free oleic acid and ethylene glycol [19]. The presence of double bonds in the oleic acid chains makes the compound susceptible to oxidative degradation, which can result in the formation of secondary oxidation products [32].

Hydrolytic stability studies indicate that the compound can undergo ester bond cleavage under acidic or basic conditions, with the rate of hydrolysis being pH and temperature dependent [19]. The degradation kinetics follow typical patterns observed for fatty acid esters, with faster degradation rates at higher temperatures and extreme pH values [19] [20].

Hygroscopic Nature and Light Sensitivity

18:1 Ethylene Glycol exhibits hygroscopic properties, meaning it has the ability to absorb moisture from the surrounding environment [2] [17]. This hygroscopic nature is attributed to the presence of the ethylene glycol backbone, which contains ether linkages capable of forming hydrogen bonds with water molecules [15] [18]. The hygroscopic behavior is similar to that observed in standard ethylene glycol, though the presence of hydrophobic oleic acid chains may reduce the overall water absorption capacity [7] [15].

Regarding light sensitivity, 18:1 Ethylene Glycol is classified as not light sensitive under normal storage conditions [2] [17]. This characteristic distinguishes it from many other unsaturated compounds that may undergo photodegradation upon exposure to ultraviolet radiation [20]. However, prolonged exposure to intense light sources may still contribute to oxidative processes, particularly in the presence of oxygen and photosensitizers [16] [20].

The compound's stability to light exposure is beneficial for storage and handling purposes, reducing the need for specialized light-protective packaging [2] [17]. Nevertheless, optimal storage practices recommend maintaining the compound in cool, dark conditions to maximize shelf life and prevent any potential photochemical reactions [2] [17].

Comparative Analysis with Similar Compounds

Relation to Standard Ethylene Glycol

18:1 Ethylene Glycol differs fundamentally from standard ethylene glycol in molecular size, structure, and properties [7] [15]. Standard ethylene glycol (C₂H₆O₂) is a simple diol with a molecular weight of 62.07 daltons, existing as a colorless, viscous liquid that is completely miscible with water [7] [18]. In contrast, 18:1 Ethylene Glycol has a molecular weight nearly ten times larger at 590.96 daltons and exhibits limited water solubility due to its hydrophobic oleic acid chains [1] [2].

The structural relationship between these compounds lies in the ethylene glycol backbone, which serves as the central linking unit in 18:1 Ethylene Glycol [1] [7]. While standard ethylene glycol functions primarily as a polar, hydrophilic molecule used in antifreeze applications and polymer synthesis, 18:1 Ethylene Glycol exhibits amphiphilic behavior suitable for membrane-related applications [6] [7]. The esterification of ethylene glycol with oleic acid chains transforms the simple diol into a complex lipid-like molecule with entirely different physicochemical properties [1] [2].

The hygroscopic nature is retained in both compounds, though the extent differs significantly due to the hydrophobic character imparted by the oleic acid chains in 18:1 Ethylene Glycol [2] [15]. The melting and boiling points also differ markedly, with standard ethylene glycol having a melting point of -13°C and boiling point of 197°C, while 18:1 Ethylene Glycol exists as a semi-solid at room temperature [7] [8].

Comparison with Other Glycol Derivatives

18:1 Ethylene Glycol belongs to a broader class of glycol derivatives that includes various ethylene glycol ethers and esters [25] [27]. Compared to simple glycol ethers such as ethylene glycol monomethyl ether (molecular weight 76.09) or ethylene glycol monobutyl ether (molecular weight 118.2), 18:1 Ethylene Glycol represents a significantly larger and more complex derivative [25].

Other glycol derivatives typically maintain water solubility and relatively low molecular weights, serving applications in solvents, cleaners, and industrial processes [25] [27]. The unique characteristic of 18:1 Ethylene Glycol is its incorporation of long-chain fatty acids, which fundamentally alters its solubility profile and biological compatibility [1] [2]. While most glycol ethers exhibit good water miscibility, 18:1 Ethylene Glycol requires organic solvents such as dimethyl sulfoxide for solubilization [6].

The thermal properties of 18:1 Ethylene Glycol also differ from conventional glycol derivatives, which typically have well-defined boiling points and remain liquid over wide temperature ranges [25]. The semi-solid nature of 18:1 Ethylene Glycol at room temperature sets it apart from the liquid state characteristic of most glycol ethers and simple esters [8] [25].

Position in the Amphiphilic Molecule Classification

18:1 Ethylene Glycol occupies a distinct position within the amphiphilic molecule classification as a neutral, non-ionic amphiphile [35] [36]. Amphiphilic molecules are characterized by containing both hydrophilic and hydrophobic regions within the same molecular structure, enabling them to interact with both polar and non-polar environments [35] [38].

The compound's amphiphilic character arises from its molecular architecture, featuring a hydrophilic ethylene glycol head group and two hydrophobic oleic acid tails [1] [35]. This structure places it in the category of double-chain amphiphiles, similar to phospholipids but without the charged phosphate group [35] [41]. The neutral nature of the head group classifies it as a non-ionic surfactant, distinguishing it from anionic, cationic, or zwitterionic amphiphiles [41].

Compared to conventional surfactants with single hydrocarbon chains, 18:1 Ethylene Glycol's double-chain structure influences its self-assembly behavior and membrane interactions [36] [37]. The presence of unsaturated bonds in the oleic acid chains affects the packing parameter and critical packing behavior, potentially favoring the formation of bilayer structures rather than spherical micelles [35] [36].

The compound's position in amphiphilic classification is further defined by its specific application in liposome formation and drug delivery systems, where its biocompatible oleic acid chains and neutral head group provide advantages over synthetic surfactants [6] [21]. This classification places 18:1 Ethylene Glycol among specialized amphiphiles designed for biological and pharmaceutical applications rather than general surfactant uses [21] [22].

| Property | Value |

|---|---|

| Empirical Formula | C₃₈H₇₀O₄ |

| Molecular Weight (g/mol) | 590.96 |

| Exact Mass | 590.527 |

| Percent Composition Carbon (%) | 77.23 |

| Percent Composition Hydrogen (%) | 11.94 |

| Percent Composition Oxygen (%) | 10.83 |

| Chemical Abstracts Service Number | 928-24-5 |

| International Union of Pure and Applied Chemistry Name | ethane-1,2-diyl dioleate |

| Systematic Name | 1,2-di-(9Z-octadecenoyl) ethylene glycol |

| Storage Temperature (°C) | -20 |

| Stability (Years) | 1 |

| Hygroscopic Nature | Yes |

| Light Sensitivity | No |

| Solubility in Dimethyl Sulfoxide (mM) | 10 |

| Property | Standard Ethylene Glycol | 18:1 Ethylene Glycol |

|---|---|---|

| Molecular Formula | C₂H₆O₂ | C₃₈H₇₀O₄ |

| Molecular Weight (g/mol) | 62.07 | 590.96 |

| Physical State at Room Temperature | Liquid | Semi-solid/Oily liquid |

| Melting Point (°C) | -13 to -12.9 | Not specified |

| Boiling Point (°C) | 195-198 | Not specified |

| Water Solubility | Miscible | Limited (requires organic solvents) |

| Amphiphilic Nature | No | Yes |

| Hygroscopic Properties | Yes | Yes |

| Primary Applications | Antifreeze, polymer precursor | Liposome formation, drug delivery |

Laboratory-Scale Synthesis

Esterification of Ethylene Glycol with Oleic Acid

The direct esterification of ethylene glycol with oleic acid represents the most straightforward synthetic approach for producing 18:1 ethylene glycol. This reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the carbonyl carbon of oleic acid, resulting in the formation of the desired ester bond with the elimination of water [1] [2].

The stoichiometric reaction proceeds according to the following equation:

HOCH₂CH₂OH + C₁₈H₃₄O₂ → C₁₈H₃₄O₂CH₂CH₂OH + H₂O

Research has demonstrated that optimal reaction conditions for laboratory-scale synthesis typically involve temperatures ranging from 160°C to 200°C, with reaction times of 2 to 7 hours [1]. The mass ratio of reactants significantly influences the final conversion rate, with studies showing that using 100 grams of oleic acid with 15 grams of ethylene glycol (providing a slight excess to ensure complete reaction) yields satisfactory results [1].

Temperature effects on the esterification reaction have been extensively studied, revealing that increasing temperature from 160°C to 180°C significantly accelerates the reaction rate. At 180°C, the esterification rate reaches approximately 90% within 3 hours, compared to 80% at 160°C under similar conditions [1]. This temperature dependence follows typical Arrhenius behavior, with activation energies calculated to be in the range of 40-56 kJ/mol depending on the catalyst system employed [3] [4].

Catalyst Systems and Reaction Parameters

The selection of appropriate catalyst systems is crucial for achieving high conversion rates and product selectivity in the esterification reaction. Several catalyst types have been investigated for this synthesis, each offering distinct advantages and limitations.

Acid Catalysts

Concentrated sulfuric acid has emerged as one of the most effective homogeneous acid catalysts for this reaction. Studies have shown that using 1% sulfuric acid (based on oleic acid weight) at 180°C results in 90% conversion within 3 hours [1]. The mechanism involves protonation of the carbonyl oxygen of oleic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethylene glycol.

Methanesulfonic acid represents another effective acid catalyst, particularly for reactions conducted under milder conditions. Research has demonstrated that 2% methanesulfonic acid loading enables 85% conversion at 120°C within 2 hours [5]. This catalyst system offers advantages in terms of reduced thermal degradation of the unsaturated oleic acid chain.

Base Catalysts

Sodium hydroxide has been successfully employed as a base catalyst, achieving 85% conversion at 180°C within 3 hours using 1% catalyst loading [1]. The base-catalyzed mechanism involves deprotonation of ethylene glycol, increasing its nucleophilicity toward the carbonyl carbon of oleic acid.

Enzymatic Catalysts

Lipase-catalyzed esterification has gained significant attention due to its mild reaction conditions and high selectivity. Novozym 435, an immobilized form of Candida antarctica lipase B, has demonstrated exceptional performance, achieving 99% conversion at 60°C within 24 hours [6]. The enzymatic approach offers several advantages including reduced byproduct formation and elimination of corrosive conditions.

NS 88011 lipase, produced by Candida antarctica and immobilized on hydrophobic polymer resin, has shown excellent catalytic activity under optimized conditions. Research has demonstrated that using 1% NS 88011 at 70°C with 600 rpm agitation and a 2:1 molar ratio of ethylene glycol to oleic acid achieves 99% conversion within 32 hours [6].

Purification and Isolation Techniques

The purification of 18:1 ethylene glycol from the reaction mixture requires careful consideration of the physical and chemical properties of all components present. The primary purification challenges include removal of unreacted starting materials, catalyst separation, and elimination of water and other byproducts.

Neutralization and Catalyst Removal

For acid-catalyzed reactions, neutralization with dilute sodium hydroxide solution is typically employed to neutralize excess acid catalyst. The neutralization process should be carefully controlled to avoid saponification of the ester product. A pH of approximately 7 is maintained during this step, followed by washing with distilled water to remove inorganic salts [1].

Solvent Extraction

Extraction with organic solvents such as ethyl acetate or n-hexane is commonly employed to separate the ester product from the aqueous phase. The organic layer containing the product is then dried over anhydrous magnesium sulfate before further purification steps [6].

Fractional Distillation

Fractional distillation under reduced pressure is the most effective method for final purification. The high boiling point of 18:1 ethylene glycol (>260°C) allows for efficient separation from lower-boiling impurities. Reduced pressure distillation minimizes thermal degradation of the unsaturated fatty acid chain [7].

Quality Assessment

The purity of the final product is typically assessed through acid value determination, which measures the concentration of free fatty acids remaining in the product. Values below 5 mg KOH/g are generally considered acceptable for most applications. Additional characterization techniques include gas chromatography-mass spectrometry for structural confirmation and nuclear magnetic resonance spectroscopy for detailed molecular analysis [1].

Industrial Production Processes

Scale-up Considerations

The transition from laboratory-scale to industrial production of 18:1 ethylene glycol presents several technical challenges that must be addressed through careful process design and optimization. Heat and mass transfer limitations become increasingly significant as reactor volumes increase, requiring sophisticated engineering solutions to maintain reaction efficiency and product quality.

Industrial-scale production typically employs continuous stirred-tank reactors or plug-flow reactors designed to handle the high-viscosity reaction mixtures characteristic of fatty acid esterification. The reactor design must accommodate the heat generated during the exothermic esterification reaction while maintaining precise temperature control to prevent thermal degradation of the oleic acid component [6].

Heat transfer considerations are particularly critical due to the high reaction temperatures required for efficient conversion. Industrial reactors are typically equipped with heat exchangers or cooling jackets to manage the thermal load. Research has demonstrated that scale-up from laboratory to pilot scale (9-fold increase in reaction volume) can achieve conversions above 99% when proper heat and mass transfer conditions are maintained [6].

Mass transfer limitations can significantly impact reaction rates in large-scale operations. The immiscibility of reactants at the beginning of the reaction requires efficient mixing to ensure adequate interfacial contact. Industrial reactors typically employ high-shear impellers or specialized mixing systems to overcome these limitations.

Process Engineering Parameters

Industrial production of 18:1 ethylene glycol requires careful optimization of multiple process parameters to achieve economic viability while maintaining product quality. Temperature control represents one of the most critical parameters, with industrial processes typically operating between 160°C and 200°C depending on the catalyst system employed.

Pressure management is essential for controlling water removal during the esterification reaction. Many industrial processes operate under reduced pressure to facilitate water removal and drive the equilibrium toward product formation. Pressures ranging from 1 to 5 atmospheres are commonly employed, with the specific pressure selected based on the desired reaction rate and product specifications [8].

Residence time in continuous processes must be carefully balanced to ensure complete conversion while minimizing operating costs. Industrial processes typically achieve residence times of 2 to 7 hours, with shorter times preferred for economic reasons provided adequate conversion is maintained.

The molar ratio of reactants significantly influences both conversion efficiency and product distribution. Industrial processes commonly employ molar ratios ranging from 1:1 to 2:1 (ethylene glycol to oleic acid) to ensure complete conversion of the more valuable oleic acid component while minimizing excess ethylene glycol that must be recovered and recycled.

Catalyst concentration in industrial processes typically ranges from 1 to 3 weight percent, with the specific concentration optimized based on economic considerations including catalyst cost, reaction time, and purification requirements. Higher catalyst concentrations generally result in faster reaction rates but may complicate product purification and increase operating costs.

Quality Control Methodologies

Industrial production of 18:1 ethylene glycol requires comprehensive quality control systems to ensure consistent product quality and compliance with specifications. Multiple analytical techniques are employed throughout the production process to monitor reaction progress and final product quality.

Acid value determination serves as the primary quality control parameter, measuring the concentration of unreacted oleic acid in the final product. Industrial specifications typically require acid values below 5 mg KOH/g, with some applications demanding even lower values. The acid value is determined through titration with standardized potassium hydroxide solution using phenolphthalein as indicator [1].

Iodine value measurement provides information about the degree of unsaturation in the product, which is critical for applications requiring specific chemical reactivity. The iodine value for 18:1 ethylene glycol typically ranges from 28 to 172 depending on the specific product grade and intended application [7].

Hydroxyl value determination quantifies the concentration of free hydroxyl groups in the product, which can result from incomplete esterification or hydrolysis during storage. Industrial specifications typically require hydroxyl values between 62 and 90 mg KOH/g depending on the specific product grade [9].

Gas chromatography is commonly employed for quantitative analysis of product composition and detection of impurities. This technique allows for precise determination of conversion efficiency and identification of potential byproducts that may affect product performance [10].

Density and refractive index measurements provide rapid quality control parameters that can be easily implemented in industrial settings. These physical properties are closely correlated with product purity and can serve as indicators of process consistency [9].

Alternative Synthetic Routes

Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for 18:1 ethylene glycol has gained significant attention in recent years, driven by increasing environmental regulations and consumer demand for green products. Several innovative approaches have been developed that minimize environmental impact while maintaining high product quality and economic viability.

Solvent-Free Systems

Solvent-free synthesis represents one of the most promising green chemistry approaches for 18:1 ethylene glycol production. This methodology eliminates the use of organic solvents, reducing both environmental impact and operational costs. Research has demonstrated that solvent-free systems can achieve conversions above 99% under optimized conditions [6] [11].

The solvent-free approach typically employs elevated temperatures (70-120°C) and extended reaction times (24-48 hours) to compensate for the absence of solvents that would normally facilitate mass transfer. Despite longer reaction times, the elimination of solvent recovery and purification steps often results in overall process simplification and cost reduction.

Ionic Liquids as Reaction Media

Ionic liquids have emerged as promising alternatives to conventional organic solvents for esterification reactions. These compounds offer several advantages including negligible vapor pressure, thermal stability, and recyclability. Research has shown that ionic liquid-based systems can achieve conversions of 75-85% under mild conditions (60-80°C) [12] [13].

The use of ionic liquids such as 1-hexyl-3-methylimidazolium trifluoromethylsulfonate in combination with conventional solvents has demonstrated superior performance compared to pure ionic liquid systems. Bisolvent systems composed of ionic liquids and conventional solvents can achieve productivities exceeding 700 μmol/h/g [12].

Deep Eutectic Solvents

Deep eutectic solvents, formed by mixing hydrogen bond donors and acceptors, represent another class of green solvents for esterification reactions. Choline chloride-urea systems have been particularly successful, achieving conversions of 60-80% at temperatures ranging from 80-100°C [13].

The primary advantage of deep eutectic solvents lies in their preparation from readily available, non-toxic components and their biodegradability. However, their high viscosity can limit mass transfer rates, requiring careful optimization of reaction conditions to achieve acceptable conversion rates.

Enzymatic Synthesis Pathways

Enzymatic synthesis of 18:1 ethylene glycol offers several advantages over chemical catalysis, including mild reaction conditions, high selectivity, and reduced environmental impact. Several lipase enzymes have been successfully employed for this synthesis, each offering distinct advantages in terms of activity, selectivity, and stability.

Candida antarctica Lipase B (CalB)

The enzyme exhibits excellent selectivity for primary alcohols, minimizing the formation of diester byproducts that can complicate product purification. This selectivity is particularly important for applications requiring monoesters with specific functional properties.

Thermomyces lanuginosus Lipase

Thermomyces lanuginosus lipase, available as Lipozyme TLIM, has shown promising results for transesterification reactions involving fatty acid vinyl esters. This enzyme demonstrates higher thermal stability than Candida antarctica lipase B, allowing operation at elevated temperatures that can increase reaction rates [12].

The enzyme's ability to catalyze transesterification reactions with vinyl esters eliminates the need for water removal, as the vinyl alcohol product spontaneously tautomerizes to acetaldehyde, driving the reaction to completion. This mechanism results in higher conversion rates compared to direct esterification with carboxylic acids.

Candida rugosa Lipase

Candida rugosa lipase offers advantages in terms of cost and availability, making it attractive for large-scale applications. Research has demonstrated that this enzyme can achieve 85% conversion in 18 hours at 37°C when employed in appropriate solvent systems [14].

The enzyme's broader substrate specificity allows for the synthesis of mixed esters when multiple fatty acids are present, which can be advantageous for applications requiring specific fatty acid compositions.

Novel Catalytic Systems

The development of novel catalytic systems for 18:1 ethylene glycol synthesis has focused on improving catalyst efficiency, recyclability, and environmental compatibility. Several innovative approaches have been developed that address the limitations of conventional catalyst systems.

Solid Acid Catalysts

Heterogeneous solid acid catalysts offer several advantages over homogeneous systems, including ease of separation, reduced corrosion, and improved recyclability. Acidic ion exchange resins have demonstrated excellent performance, achieving 88% conversion at 80°C with 2% catalyst loading [15].

Montmorillonite K10, a naturally occurring clay mineral, has been successfully employed as a solid acid catalyst for fatty acid esterification. This catalyst achieves 85% conversion at 100°C and can be reused for at least four reaction cycles without significant loss of activity [16].

Solid Base Catalysts

Sodium phosphate (Na₃PO₄) has emerged as an effective solid base catalyst for esterification reactions. Calcination at 400°C generates highly active basic sites that achieve 90% conversion at 120°C within 4 hours using 5% catalyst loading [3]. The catalyst demonstrates excellent stability and can be recovered and reused for multiple reaction cycles.

Potassium fluoride supported on sodium aluminate (KF/NaAlO₂) represents another promising solid base catalyst system. This catalyst achieves 91% conversion under mild conditions (120°C, 4 hours) and demonstrates good thermal stability and recyclability [4].

Metal-Exchanged Montmorillonite

Metal-exchanged montmorillonite catalysts have shown promise for ring-opening reactions of epoxidized fatty acid esters. These catalysts offer the advantage of heterogeneous catalysis while maintaining high activity and selectivity [17]. The metal centers provide Lewis acid sites that activate the epoxide ring toward nucleophilic attack by ethylene glycol.

Ruthenium Complex Catalysts

Ruthenium-based catalysts have demonstrated unique capabilities for direct synthesis of polyesterethers from ethylene glycol through dehydrogenative condensation. These catalysts operate through a metal-ligand cooperation mechanism, achieving high selectivity for ester formation while generating hydrogen gas as the only byproduct [18].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 625 of 646 companies (only ~ 3.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

9005-07-6

928-24-5

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Cosmetics -> Emollient; Emulsifying; Skin conditioning; Viscosity controlling

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).